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molecular formula C13H18O B8705992 3,3,6,7-Tetramethylindan-5-ol CAS No. 70057-25-9

3,3,6,7-Tetramethylindan-5-ol

Cat. No. B8705992
M. Wt: 190.28 g/mol
InChI Key: QACSMPNJLJBVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04228181

Procedure details

449 g of isoprene, stabilised with 1.3 g of phenothiazine, were added dropwise in the course of 7 hours to a solution of 732 g of 2,3-dimethyl-phenol, 76.5 g of 85% strength phosphoric acid and 6 ml of water in 1.44 liters of o-dichlorobenzene at 150° C. To complete the reaction, stirring of the mixture was continued overnight at 150° C. The acid phase was separated off and the organic phase was washed until neutral. Fractional distillation gave 526 g of 5-hydroxy-3,3,6,7-tetramethyl-indan; boiling point: 165°-167° C./15 mm Hg; melting point: 117°-118° C. ##STR7##
Quantity
449 g
Type
reactant
Reaction Step One
Quantity
732 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
1.44 L
Type
solvent
Reaction Step Two
Quantity
1.3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3](=[CH2:5])[CH3:4].[CH3:6][C:7]1[C:12]([CH3:13])=[CH:11][CH:10]=[CH:9][C:8]=1[OH:14].P(=O)(O)(O)O.O>ClC1C=CC=CC=1Cl.C1C2NC3C(=CC=CC=3)SC=2C=CC=1>[OH:14][C:8]1[CH:9]=[C:10]2[C:11](=[C:12]([CH3:13])[C:7]=1[CH3:6])[CH2:1][CH2:2][C:3]2([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
449 g
Type
reactant
Smiles
C=CC(C)=C
Step Two
Name
Quantity
732 g
Type
reactant
Smiles
CC1=C(C=CC=C1C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
6 mL
Type
reactant
Smiles
O
Name
Quantity
1.44 L
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Three
Name
Quantity
1.3 g
Type
catalyst
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12

Conditions

Stirring
Type
CUSTOM
Details
stirring of the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The acid phase was separated off
WASH
Type
WASH
Details
the organic phase was washed until neutral
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC=1C=C2C(CCC2=C(C1C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 526 g
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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